N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-7-2-1-6-12(13)17(25)23-14-8-3-4-9-15(14)24-18(26)16-10-5-11-27-16/h1-11H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPCNKQGSUSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: The starting material, 2-(trifluoromethyl)benzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the benzamido intermediate.
Cyclization: The benzamido intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing thiophene and trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have focused on the design and synthesis of novel inhibitors targeting specific cancer cell lines. The incorporation of the thiophene moiety has been shown to enhance the bioactivity of these compounds by improving their interaction with biological targets, such as enzymes involved in cancer progression .
2. Inhibition of Kinases
N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide has been studied as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis. Structure-activity relationship (SAR) studies have revealed that modifications to the thiophene ring can significantly alter inhibitory potency, making this compound a candidate for further development in therapeutic applications against diseases where JNK is implicated .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances electron-withdrawing characteristics, which can improve the charge transport properties of materials used in these devices. Research has shown that incorporating this compound into polymer matrices can lead to improved device performance .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in the development of new pharmaceuticals and agrochemicals. The ability to modify the amide and thiophene groups expands the range of potential derivatives that can be synthesized from this compound .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The target compound’s structure is distinguished by:
- Thiophene-2-carboxamide backbone : Provides a planar, electron-rich aromatic system for π-π stacking interactions.
- Trifluoromethyl substituent : Enhances hydrophobicity and resistance to oxidative metabolism.
Comparative Analysis of Analogues
Table 1: Structural and Physicochemical Properties
Key Observations:
- Electronic Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups act as electron-withdrawing substituents, modulating electronic density and binding affinity to biological targets .
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.5–16° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence molecular packing and intermolecular interactions .
- Biological Implications: Thiazole-containing analogues () exhibit narrow-spectrum antibacterial activity, while nitro derivatives () are associated with genotoxicity in mammalian cells.
Biological Activity
N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which features a thiophene ring substituted with a trifluoromethyl group and an amide linkage. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Anti-Inflammatory Activity
Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. Research indicates that thiophene compounds can inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- Inhibitory Potency : In a study examining various thiophene derivatives, compounds exhibited IC50 values ranging from 6.0 to 29.2 µM against 5-LOX enzyme, suggesting that structural modifications significantly influence their potency .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 6.0 | COX inhibition |
| Compound B | 6.6 | LOX inhibition |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines.
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively reduces cell viability in human cancer cell lines, with specific IC50 values indicating its potency .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 (colon cancer) | TBD | Cytotoxic |
| MCF-7 (breast cancer) | TBD | Cytotoxic |
| A549 (lung cancer) | TBD | Cytotoxic |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α, IL-1β, and IL-6 in cellular assays, highlighting its potential as an anti-inflammatory agent .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- In Vivo Anti-inflammatory Studies : In animal models, administration of thiophene derivatives at doses around 20 mg/kg resulted in significant reductions in paw edema induced by carrageenan, indicating effective anti-inflammatory action comparable to standard treatments like indomethacin .
- Antitumor Efficacy : A recent study evaluated the effects of thiophene-based compounds on tumor growth in xenograft models, demonstrating that this compound significantly inhibited tumor growth compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., carbodiimide-mediated amide bond formation) between thiophene-2-carboxylic acid derivatives and substituted aniline precursors. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₁₄F₃N₂O₂S: 429.08 Da) .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition) .
- Cellular uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across different cell lines?
- Methodological Answer :
- Dose-response validation : Test a wider concentration range (0.1–200 μM) to identify IC₅₀ shifts due to cell-specific metabolism .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate pharmacophoric elements .
- Transcriptomic profiling : RNA-seq to identify differential pathway activation (e.g., apoptosis vs. necrosis) in responsive vs. resistant cells .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina to model interactions with kinases (e.g., ATP-binding pockets) using PDB structures (e.g., 1M17 for EGFR) .
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-protein complexes) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Introduce electron-withdrawing groups : Fluorine substitutions on the benzamido ring reduce CYP450-mediated oxidation .
- Bioisosteric replacement : Replace thiophene with furan to alter π-stacking while retaining hydrogen-bonding capacity .
- Prodrug design : Esterify carboxamide groups to improve membrane permeability, with enzymatic cleavage in target tissues .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values ± 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p<0.05 significance) .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD <1 μM suggests high affinity) .
- Knockdown/knockout models : CRISPR-Cas9 gene editing to confirm phenotype reversal in target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
